methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate
Description
Methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic quinoline derivative characterized by:
- Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
- Substituents: A methyl ester group at position 2. A 3-ethylphenylamino group at position 4. A methyl group at position 6.
Properties
IUPAC Name |
methyl 4-(3-ethylanilino)-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-14-8-6-9-15(11-14)21-17-12-18(20(23)24-3)22-19-13(2)7-5-10-16(17)19/h5-12H,4H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEHROHABKPIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the dimethylphenyl group. The final steps involve the formation of the benzenesulfonamide moiety and the attachment of the pyrrolidinone group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The oxazole and pyrrolidinone moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Observations:
- Position 2 : The target compound’s methyl ester contrasts with phenyl (4k), chloro (), or unsubstituted positions in analogs. Ester groups influence solubility and metabolic stability.
- Position 4: The 3-ethylphenylamino group differs from hydroxyl () or simpler amino groups (4k). Bulky aryl substituents may enhance binding affinity in drug-receptor interactions.
- Position 8 : Methyl substitution (target) vs. bromo () or hydrogen (4k) affects steric bulk and electronic properties.
Comparison:
Physicochemical and Structural Properties
Melting Points and Solubility:
- The target compound’s melting point is unreported, but analogs with similar substituents (e.g., 4k at 223–225°C ) suggest moderate thermal stability.
- Ester vs. hydroxyl groups: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate () likely has lower solubility in nonpolar solvents due to the hydroxy group.
Crystallography:
- compound: Quinoline ring is planar (RMS deviation: 0.04 Å), with a 70.22° dihedral angle between the quinoline and methoxyphenyl group. Intermolecular N–H⋯N hydrogen bonds stabilize the crystal .
- Target compound: If crystallized, similar planarity and hydrogen bonding (via the amino group) are expected, influencing packing and stability.
Biological Activity
Methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₂O₂
- Molecular Weight: 290.35 g/mol
The presence of the ethylphenyl group and the methyl substitution at the 8-position of the quinoline ring is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by:
- Inhibition of Enzymes: It can bind to specific enzymes or receptors, modulating their activity.
- Interference with Cellular Pathways: The compound may disrupt critical signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance:
- Study Findings: A recent study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In Vitro Studies: In vitro assays indicated that the compound inhibited the growth of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were reported to be approximately 25 µM for HeLa cells and 30 µM for MCF7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
Structure-Activity Relationship (SAR)
The biological activity is influenced by the structural components of the molecule. Key observations include:
- Substitution Effects: The presence of the ethyl group on the phenyl ring enhances antimicrobial activity, while methyl substitution at position 8 of the quinoline ring is crucial for anticancer efficacy.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Methodology: Disc diffusion method was employed to assess antibacterial activity.
- Results: The compound displayed a notable zone of inhibition against E. coli and S. aureus, confirming its potential as an antimicrobial agent.
-
Anticancer Activity Assessment
- Objective: To determine cytotoxic effects on cancer cell lines.
- Methodology: MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed, particularly in HeLa cells, suggesting promising anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
